molecular formula C11H15Cl2NO B13310173 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol

Katalognummer: B13310173
Molekulargewicht: 248.15 g/mol
InChI-Schlüssel: JBCPRBPEWBZHFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol is an organic compound characterized by the presence of an amino group, a methyl group, and two chlorine atoms attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol typically involves a multi-step process. One common method includes the alkylation of 4,6-dichlorophenol with 1-amino-3-methylbutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylhexanamine: An aliphatic amine with similar structural features but different biological activity.

    4-Methyl-2-hexanamine: Another compound with a similar backbone but distinct functional groups.

Uniqueness

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol is unique due to the presence of both amino and dichlorophenol groups, which confer specific chemical reactivity and biological activity

Eigenschaften

Molekularformel

C11H15Cl2NO

Molekulargewicht

248.15 g/mol

IUPAC-Name

2-(1-amino-3-methylbutyl)-4,6-dichlorophenol

InChI

InChI=1S/C11H15Cl2NO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI-Schlüssel

JBCPRBPEWBZHFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=C(C(=CC(=C1)Cl)Cl)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.